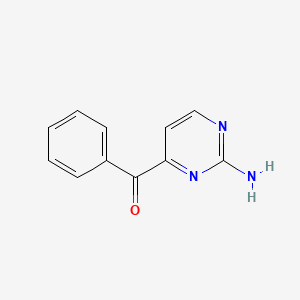

(2-Amino-4-pyrimidinyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-aminopyrimidin-4-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11-13-7-6-9(14-11)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMHWKNFGZOICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Pyrimidinyl Phenyl Methanone and Analogous Structures

Established Multi-Step Organic Synthetic Routes

Traditional synthetic approaches to (2-Amino-4-pyrimidinyl)(phenyl)methanone and related structures often involve multi-step sequences. These methods are well-documented and rely on fundamental organic reactions, particularly condensation reactions, to build the heterocyclic pyrimidine (B1678525) ring.

Condensation Reactions Involving Guanidine (B92328) and its Salts

A cornerstone in the synthesis of 2-aminopyrimidines is the condensation reaction between a 1,3-dielectrophilic species and guanidine or its salts, such as guanidinium (B1211019) hydrochloride or guanidinium carbonate. This approach provides a direct and versatile route to the 2-aminopyrimidine (B69317) core.

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with guanidinium hydrochloride in the presence of a base is a widely employed method for the synthesis of 2-amino-4,6-diarylpyrimidines. researchgate.net This reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated ketone system of the chalcone (B49325), followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrimidine ring. The general scheme involves the initial formation of a dihydropyrimidine (B8664642) intermediate which then oxidizes to the final pyrimidine product.

The reaction conditions typically involve refluxing the chalcone and guanidine salt in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. The yields of these reactions can be influenced by the nature of the substituents on the aryl rings of the chalcone.

| Reactants | Base | Solvent | Conditions | Product | Reference |

| Substituted Chalcone, Guanidine Hydrochloride | KOH | Ethanol | Reflux | 2-Amino-4,6-disubstituted pyrimidine | researchgate.net |

| Substituted Chalcone, Guanidinium Carbonate | - | DMF | Reflux | 2-Amino-4,6-diarylpyrimidine | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

1,3-Diarylpropenones, the systematic name for chalcones, serve as the key 1,3-dielectrophilic precursor in this synthetic strategy. The presence of the enone functionality allows for the nucleophilic attack of guanidine, initiating the cyclization process. The versatility of chalcone synthesis, typically through a Claisen-Schmidt condensation of an aldehyde and a ketone, allows for a wide variety of substituents to be introduced at what will become the 4- and 6-positions of the resulting pyrimidine ring. This modularity is a significant advantage of this synthetic route, enabling the generation of diverse libraries of 2-aminopyrimidine derivatives.

Formation of the Pyrimidine Ring with Concurrent Amino Group Introduction

An alternative and efficient strategy for the synthesis of 2-aminopyrimidines involves a one-pot, three-component reaction. This approach assembles the pyrimidine ring and introduces the 2-amino group in a single synthetic operation from simple, acyclic precursors. A notable example is the Biginelli-inspired reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine. This transformation proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization to yield highly substituted 2-aminopyrimidine derivatives. nih.gov This method is highly convergent and allows for the rapid construction of complex pyrimidine structures.

Advanced Synthetic Strategies and Methodological Innovations

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. In the context of pyrimidine synthesis, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions.

Application of Microwave-Assisted Synthesis in Related Pyrimidine Systems

Microwave irradiation has been successfully applied to the synthesis of 2-aminopyrimidine derivatives, offering significant advantages over conventional heating methods. nih.govresearchgate.net The reaction of chalcones with guanidine hydrochloride, for instance, can be carried out under microwave irradiation, often in the absence of a solvent or with a minimal amount of a high-boiling point solvent. This technique typically leads to a dramatic reduction in reaction times, from several hours to just a few minutes, and can result in higher product yields and purity.

For example, the synthesis of 2-amino-4,6-diarylpyrimidines from the corresponding chalcones and guanidine hydrochloride has been efficiently performed using microwave irradiation. This method often proceeds under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and energy consumption. The use of microwave technology not only accelerates the synthesis but can also lead to the formation of products that are difficult to obtain through conventional heating.

| Precursors | Catalyst/Conditions | Time (Conventional) | Time (Microwave) | Yield (Microwave) | Reference |

| Chalcone, Guanidine HCl | Base, Reflux | Several hours | 5-15 minutes | Good to Excellent | |

| β-Diketones, Substituted Guanidines | Solvent-free, Catalyst-free | Several hours | 5-18 minutes | Good | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The application of microwave-assisted synthesis represents a significant advancement in the preparation of this compound and its analogs, providing a rapid, efficient, and environmentally benign alternative to traditional synthetic protocols.

Construction of Fused Pyrimidine Heterocycles (e.g., Thieno[2,3-d]pyrimidines, Cyclopenta[d]pyrimidines)

The fusion of a second ring to the pyrimidine core creates bicyclic heterocycles with distinct chemical properties and biological activities. Thieno[2,3-d]pyrimidines and cyclopenta[d]pyrimidines are prominent examples of such structures derived from or related to the 2-aminopyrimidine scaffold.

Thieno[2,3-d]pyrimidines: The synthesis of the thieno[2,3-d]pyrimidine (B153573) system is well-established and typically begins with a substituted thiophene (B33073) precursor. ijacskros.com A common and versatile starting material is a 2-aminothiophene derivative, which undergoes annulation to form the pyrimidine ring. tandfonline.comsemanticscholar.org The specific approach depends on the functional groups present on the thiophene ring.

Key synthetic routes include:

Gewald Reaction: This multicomponent reaction is frequently used to prepare the initial 2-aminothiophene ring, which serves as the foundation for the subsequent pyrimidine ring closure. semanticscholar.orgrsc.org For instance, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate can be synthesized via the Gewald reaction from ethyl acetoacetate, malononitrile, and sulfur. nih.gov

Ring Annulation from 2-Aminothiophenes: The pyrimidine ring can be constructed by condensing 2-aminothiophenes with various reagents like urea (B33335), formamide, guanidines, or orthoesters. ijacskros.comtandfonline.com For example, heating methyl 2-aminothiophene-3-carboxylate with urea leads to the formation of a thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com

From Thieno[2,3-d]pyrimidin-4-ones: These intermediates can be synthesized and subsequently modified. Chlorination with reagents like phosphoryl chloride converts the 4-oxo group into a 4-chloro group, which is a versatile handle for introducing nucleophiles, such as various amines, to yield 4-amino-substituted thieno[2,3-d]pyrimidines. tandfonline.comnih.gov

Cyclopenta[d]pyrimidines: The synthesis of cyclopenta[d]pyrimidines involves the condensation of a cyclopentane-based precursor containing a 1,3-dicarbonyl functionality (or its equivalent) with an amidine. A representative synthesis is the reaction of 2-carbethoxycyclopentanone with acetamidine (B91507) hydrochloride in the presence of a base like potassium tert-butoxide. google.com This reaction proceeds via cyclocondensation to yield the fused pyrimidine ring system, specifically 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine. google.com The resulting hydroxyl group can be further functionalized, for instance, by chlorination followed by amination to introduce a 2-amino group equivalent. google.com

Ring-Opening Reactions and Subsequent Cyclization in Derivative Synthesis (e.g., Cyclic Ketene-N,O-Acetals)

Ring transformation reactions provide a powerful method for synthesizing complex pyrimidine derivatives that might be difficult to access through direct construction. These methods often involve the ring-opening of a heterocyclic precursor by a nucleophile, followed by intramolecular cyclization to form a new ring system.

A notable example involves the use of cyclic ketene-N,O-acetals. These compounds serve as versatile intermediates for creating substituted aminopyrimidines. For instance, 2-(2-amino-6-aryl-4-pyrimidinylamino)ethanol derivatives can be synthesized from five-membered cyclic ketene-N,O-acetals (2-Oxazolidin-2-ylidene-1-phenylethanone derivatives). orientjchem.org The synthesis begins with commercially available substituted acetophenones, which are converted to ketene-S,S-acetals and then to the cyclic ketene-N,O-acetals by reacting with ethanolamine. orientjchem.org The subsequent reaction of this cyclic intermediate with guanidine hydrochloride under basic conditions (potassium tert-butoxide) at elevated temperatures leads to the formation of the desired 2-aminopyrimidine derivative. orientjchem.org This strategy avoids harsh conditions that might be needed for nucleophilic substitution on a pre-formed pyrimidine ring. orientjchem.org

Another important concept in this area is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. nih.gov This process has been observed in the isomerization of pyrazolopyrimidines to pyrazolopyridines in the presence of aqueous sodium hydroxide. nih.gov While not forming a pyrimidine, this demonstrates the principle of a nucleophile (hydroxide) attacking the heterocyclic ring, inducing a ring-opening event, followed by recyclization to yield a structurally different heterocyclic product. nih.gov Similar degenerate ring transformations, where a pyrimidine ring is opened and re-closed to introduce a new substituent, can occur when N-alkylpyrimidinium salts react with strong nucleophiles like amidines. wur.nl

Directed Synthesis of Substituted Derivatives and Analogues

The biological activity of aminopyrimidine scaffolds can be finely tuned by introducing various substituents onto the heterocyclic core. Directed synthesis strategies focus on the regioselective introduction of aryl groups and functionalization of the exocyclic amino group.

Introduction of Variably Substituted Aryl Moieties

A prevalent and effective method for synthesizing 2-amino-4-aryl or 2-amino-4,6-diarylpyrimidines involves a two-step process starting from readily available ketones and aldehydes. researchgate.netrsc.orgresearchgate.net

Chalcone Synthesis: The first step is a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted aromatic aldehyde. researchgate.netrsc.org This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone. The variability of this step allows for the introduction of a wide range of substituted aryl moieties at what will become the 4- and 6-positions of the pyrimidine ring.

Cyclization with Guanidine: The resulting chalcone is then cyclized by reacting it with guanidine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium ethoxide) and often an oxidizing agent. rsc.orgresearchgate.net This cyclocondensation reaction builds the 2-aminopyrimidine ring, incorporating the diverse aryl groups from the chalcone precursor. researchgate.net

This modular approach is highly effective for creating libraries of compounds with different substitution patterns on the aryl rings, facilitating structure-activity relationship (SAR) studies. nih.gov Microwave-assisted synthesis can accelerate the process, leading to shorter reaction times and often improved yields compared to conventional heating. researchgate.netrsc.org

| Starting Materials | Intermediate | Final Product Core Structure | Key Reaction Types |

|---|---|---|---|

| Substituted Acetophenone, Substituted Benzaldehyde, Guanidine | Chalcone (α,β-unsaturated ketone) | 2-Amino-4,6-diarylpyrimidine | Claisen-Schmidt Condensation, Cyclocondensation |

Functionalization Strategies at the 2-Amino Position

The 2-amino group on the pyrimidine ring is a key site for derivatization to modulate the compound's physicochemical and biological properties.

Direct C-H amination offers an elegant way to introduce the C2-N bond. A synthetic platform has been developed for the site-selective C-H functionalization of pyrimidines, which generates pyrimidinyl iminium salt intermediates. acs.orgnih.gov These reactive intermediates can then be transformed in situ into a variety of amine products, providing a direct and efficient route to complex 2-aminopyrimidines. acs.orgnih.gov

Alternatively, the amino group itself can be modified through standard organic transformations. For example, 2-aminopyrimidine amides can be prepared by first protecting the amino group, often as a Boc-carbamate. nih.gov This allows for subsequent reactions on other parts of the molecule, such as a Sonogashira coupling to introduce an alkyne side chain. The final step involves the deprotection of the amino group to reveal the functionalized product. nih.gov This sequence allows for the introduction of complex side chains that might not be compatible with the initial ring-forming reactions.

| Strategy | Description | Example Reaction |

|---|---|---|

| Direct C-H Amination | Site-selective activation of the C2-H bond followed by reaction with an amine source. | Formation of a pyrimidinyl iminium salt intermediate and subsequent amination. acs.org |

| Protect-Functionalize-Deprotect | The 2-amino group is protected (e.g., with Boc), another part of the molecule is modified, and the protecting group is removed. | Boc-protection, Sonogashira coupling on an iodo-pyrimidine, followed by TFA-mediated deprotection. nih.gov |

Despite a comprehensive search for spectroscopic data related to "this compound," also known as 2-amino-4-benzoylpyrimidine, specific experimental data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this exact compound could not be located in the publicly available resources.

Therefore, the following article on the spectroscopic and structural elucidation of this compound cannot be generated with detailed, validated research findings and data tables as requested in the instructions. The information available in scientific literature and chemical databases during the search was insufficient to populate the specified sections and subsections with the required level of detail and accuracy.

Further research or access to proprietary chemical data would be necessary to provide a thorough analysis as outlined.

Spectroscopic and Structural Elucidation of 2 Amino 4 Pyrimidinyl Phenyl Methanone

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal System Analysis

For an unambiguous structural determination of (2-Amino-4-pyrimidinyl)(phenyl)methanone, a single crystal of suitable quality would be analyzed using SCXRD. This analysis would reveal key crystallographic parameters. While specific data for the title compound is not available, a typical analysis would yield a table of crystallographic data similar to the hypothetical data presented below, which is based on common findings for related heterocyclic compounds.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical formula | C₁₁H₉N₃O |

| Formula weight | 199.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value g/cm³ |

| Absorption coefficient (μ) | Value mm⁻¹ |

| R-factor | Value |

Note: The values in this table are placeholders and represent the type of data obtained from an SCXRD experiment. Actual experimental data is required for accurate values.

Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by non-covalent intermolecular interactions. The amino group (-NH₂) on the pyrimidine (B1678525) ring is a strong hydrogen bond donor, while the pyrimidine ring's nitrogen atoms and the carbonyl oxygen are potential hydrogen bond acceptors.

Hydrogen Bonding: It is expected that the crystal structure of this compound would be significantly influenced by hydrogen bonds. The amino group's hydrogen atoms would likely form N-H···N or N-H···O hydrogen bonds, linking adjacent molecules into chains, dimers, or more complex three-dimensional networks.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption of photons promotes electrons from a lower energy molecular orbital (like a bonding π or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*).

For this compound, which contains both aromatic rings (phenyl and pyrimidine) and a carbonyl group, several electronic transitions are expected. The conjugated system formed by the phenyl, carbonyl, and pyrimidine moieties would lead to characteristic absorption bands.

The primary transitions anticipated are:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the carbonyl group to π*-antibonding orbitals. Conjugation between the rings and the carbonyl group lowers the energy gap, shifting the absorption to longer wavelengths (a bathochromic shift).

n → π* transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms or the carbonyl oxygen, to a π-antibonding orbital. These absorptions occur at longer wavelengths than the main π → π transitions.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound in a Solvent like Ethanol

| Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Assignment |

| ~240-280 nm | High | π → π* transition |

| ~300-340 nm | Low | n → π* transition |

Note: These are estimated values based on the chromophores present in the molecule. Actual experimental data would be required for precise λ_max and molar absorptivity values.

The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis.

Computational and Theoretical Investigations of 2 Amino 4 Pyrimidinyl Phenyl Methanone

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are fundamental to understanding the intrinsic properties of (2-Amino-4-pyrimidinyl)(phenyl)methanone at the atomic and electronic levels. These methods allow for the detailed investigation of its behavior and characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its stability and chemical reactivity. By calculating molecular descriptors, researchers can predict how the molecule will behave in chemical reactions.

Key parameters derived from DFT analysis that help in characterizing the chemical reactivity and kinetic stability of a molecule include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A small frontier orbital gap (the difference between ELUMO and EHOMO) is generally associated with high chemical reactivity and low kinetic stability.

Theoretical calculations for related aminopyrimidine structures often employ basis sets like B3LYP/6-311G(d,p) to obtain optimized geometries and electronic properties. nih.gov These calculations reveal that the distribution of electron density in the HOMO and LUMO orbitals is key to understanding the molecule's reactivity. For instance, in similar heterocyclic systems, the HOMO is often localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack. The insights from DFT calculations are crucial for understanding reaction mechanisms and designing new molecules with desired properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly important for understanding the photophysical behavior of this compound, such as its absorption and emission of light.

TD-DFT calculations can predict the electronic absorption spectra of a molecule by determining the energies of its singlet excited states. mdpi.com For aromatic compounds, these calculations can elucidate the nature of electronic transitions, such as n→π* or π→π* transitions. The results from TD-DFT are often compared with experimental UV-Vis spectra to validate the computational model. The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly influence the accuracy of the predicted spectra. mdpi.com For similar 2-aminopyrimidine (B69317) derivatives, TD-DFT has been used to understand their fluorescence properties and the influence of different solvents on their emission spectra. mdpi.com

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its function and interactions with other molecules. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This is typically performed using methods like DFT.

Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. By rotating around single bonds, different conformers can be generated. For this compound, the rotation around the bond connecting the carbonyl group to the pyrimidine (B1678525) and phenyl rings is of particular interest. Computational studies can identify the most stable conformer, which is the one that is most likely to be present under experimental conditions.

Table 1: Representative Optimized Geometrical Parameters for a this compound-like structure Please note: This table contains representative data for illustrative purposes, as specific experimental or computational data for the title compound is not available in the cited sources.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-N (pyrimidine ring) | 1.34 |

| C=O (carbonyl) | 1.23 | |

| C-C (ring-carbonyl) | 1.50 | |

| C-N (amino group) | 1.36 | |

| **Bond Angles (°) ** | C-C-O (carbonyl) | 120.5 |

| N-C-N (pyrimidine ring) | 118.0 | |

| **Dihedral Angle (°) ** | Pyrimidine-C-C-Phenyl | 45.0 |

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO Gaps), Electronegativity, Dipole Moments, and Molecular Polarizability

The electronic properties of this compound dictate its reactivity and intermolecular interactions. These properties can be calculated using quantum chemical methods.

Frontier Molecular Orbitals (HOMO-LUMO Gaps): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A larger gap implies greater stability and lower reactivity. nih.gov

Electronegativity, Chemical Hardness, and Softness: From the HOMO and LUMO energies, other important chemical descriptors can be calculated.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It can be estimated as χ ≈ -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO)/2.

Global Softness (S): The reciprocal of hardness (S = 1/2η). A molecule with a small energy gap is considered soft.

Dipole Moment: The dipole moment is a measure of the polarity of a molecule. It arises from the unequal distribution of charge. A large dipole moment suggests that a molecule will interact strongly with polar solvents and other polar molecules. For similar compounds, higher dipole moments have been correlated with red-shifted emission spectra in polar solvents. mdpi.com

Molecular Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is important for understanding non-linear optical properties and intermolecular forces.

Table 2: Representative Calculated Electronic Properties for a this compound-like structure Please note: This table contains representative data for illustrative purposes, as specific experimental or computational data for the title compound is not available in the cited sources.

| Property | Symbol | Representative Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -2.5 | eV |

| HOMO-LUMO Gap | ΔE | 4.0 | eV |

| Electronegativity | χ | 4.5 | eV |

| Chemical Hardness | η | 2.0 | eV |

| Dipole Moment | µ | 3.5 | Debye |

| Mean Polarizability | α | 25.0 | 10-24 cm3 |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and transition states.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

For example, in the study of the Biginelli reaction to produce 2-amino-1,4-dihydropyrimidines, DFT calculations were used to analyze the reaction mechanism and showed that the energetics were accessible under the reaction conditions. researchgate.net Such studies can provide detailed insights into bond-forming and bond-breaking processes, the role of catalysts, and the stereochemistry of the reaction. This knowledge is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Reactivity and Chemical Transformations of 2 Amino 4 Pyrimidinyl Phenyl Methanone Derivatives

Chemical Modifications at the Pyrimidine (B1678525) Ring System

The pyrimidine ring in (2-Amino-4-pyrimidinyl)(phenyl)methanone and its derivatives is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the electron-donating amino group and the electron-withdrawing benzoyl group.

Halogenation is a common modification of 2-aminopyrimidine (B69317) systems. The reaction of 2-aminopyrimidines with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically results in substitution at the 5-position of the pyrimidine ring. google.comthieme.de For instance, direct halogenation of 2-aminopyrimidine in an aqueous solution can be improved by the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic table, leading to higher yields of 2-amino-5-halogenopyrimidines. google.com Microwave-assisted halogenation of 2-aminopyrazine (B29847) with NBS in acetonitrile (B52724) has also been shown to be an efficient method for producing both mono- and di-halogenated products. thieme.de

Nitration of aminopyrimidine and aminopyridine derivatives has also been explored. The nitration of 2-aminopyridine, a related heterocyclic amine, typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.org The regioselectivity of the reaction can be influenced by the reaction conditions and the directing effects of the substituents. For example, the N-sulfonyl group can act as a directing group for the selective C3–H nitration of 2-aminopyridines. rsc.org

These examples suggest that the pyrimidine ring of this compound can be functionalized through electrophilic substitution, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule.

| Reaction | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Halogenation of 2-aminopyrimidine | Bromine or Chlorine in aqueous solution with a metal carbonate/oxide/phosphate | 2-amino-5-halogenopyrimidine | google.com |

| Halogenation of 2-aminopyrazine | NBS, acetonitrile, microwave irradiation | 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine | thieme.de |

| Nitration of 2-aminopyridine | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-amino-5-nitropyridine and 2-amino-3-nitropyridine | sapub.org |

| Directed Nitration of 2-sulfanilamidopyridines | tert-butyl nitrite (B80452) | C3-nitrated 2-sulfanilamidopyridine derivatives | rsc.org |

Reactions Involving the Amino Group

The exocyclic amino group at the 2-position of the pyrimidine ring is a key site for chemical modification, readily undergoing reactions such as acylation, alkylation, and diazotization.

Acylation: The amino group can be acylated using various acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. Such modifications can influence the molecule's solubility, lipophilicity, and interaction with biological targets.

Alkylation: Reductive alkylation is a common method for introducing alkyl groups to the amino function. This can be achieved by reacting the 2-aminopyrimidine with an aldehyde or ketone in the presence of a reducing agent, such as formic acid. researchgate.net For N-monosubstituted 2-aminopyrimidines, refluxing the 2-aminopyrimidine and an aldehyde in formic acid is a preferred method. researchgate.net The reaction of nucleophilic amino groups with phenacyl bromides can proceed via an SN2 mechanism in basic conditions to yield an alkylated product. nih.gov

Diazotization: The primary amino group of 2-aminopyrimidines can be converted to a diazonium salt through reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. rsc.orgorganic-chemistry.org These diazonium salts are often unstable but can serve as valuable intermediates for the synthesis of other derivatives through nucleophilic substitution reactions, where the diazonium group is replaced by various nucleophiles. organic-chemistry.org The kinetics of diazotization of related 2- and 4-aminopyridine (B3432731) 1-oxides have been studied, revealing that the reaction proceeds via attack of the nitrous acidium ion on both the free and protonated amine. rsc.org

| Reaction Type | General Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | N-acyl-2-aminopyrimidines | Forms an amide linkage, modifies physicochemical properties. | General knowledge |

| Reductive Alkylation | Aldehyde/Ketone, Formic acid | N-alkyl-2-aminopyrimidines | Forms N-monosubstituted products. | researchgate.net |

| SN2 Alkylation | Phenacyl halides, Base | N-alkylated aminopyrimidines | Proceeds in basic conditions. | nih.gov |

| Diazotization | NaNO₂, Strong acid | Pyrimidine-2-diazonium salt | Unstable intermediate for further substitutions. | rsc.orgorganic-chemistry.org |

Reactivity of the Phenylmethanone Moiety in Synthetic Pathways

The carbonyl group of the phenylmethanone moiety is a versatile functional group that can participate in a range of nucleophilic addition and related reactions, providing a pathway to a variety of derivatives with modified structures and potential activities.

Reduction: The ketone can be reduced to a secondary alcohol, (2-amino-4-pyrimidinyl)(phenyl)methanol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation changes the geometry and electronic properties of the linker between the pyrimidine and phenyl rings.

Grignard and Organolithium Reactions: The addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. nih.govmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the benzylic position, significantly increasing the structural diversity of the derivatives. The reaction of 4-amino-5-cyano-2-methylpyrimidine with Grignard reagents has been shown to lead to both the expected ketone products and unusual 1,2-dihydropyrimidines, indicating that the pyrimidine ring itself can be reactive under these conditions. nih.govnih.gov

Wittig Reaction: The Wittig reaction provides a method for converting the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orglumenlearning.comwikipedia.org By reacting this compound with a phosphorus ylide (Wittig reagent), a derivative containing a C=C double bond in place of the C=O group can be synthesized. The nature of the ylide determines the structure of the resulting alkene. This reaction is a powerful tool for creating carbon-carbon double bonds with control over stereochemistry. organic-chemistry.org

Derivatization for Tailored Chemical Applications

The 2-aminopyrimidine moiety is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Pyrimido[1,2-a]pyrimidines: These fused systems can be synthesized through the condensation of 2-aminopyrimidines with various reagents. One approach involves the reaction of 2-aminopyrimidine with aromatic aldehydes and active methylene (B1212753) compounds under microwave irradiation. rsc.org Another method is the thermal cyclization of 2-aminopyrimidines with diethyl ethoxymethylenemalonate (EMME). researchgate.net

Imidazo[1,2-a]pyrimidines: The synthesis of imidazo[1,2-a]pyrimidines can be achieved by reacting 2-aminopyrimidine with α-haloketones, such as 2-bromoacetophenone. nih.govnih.gov This reaction proceeds via an initial N-alkylation of the amino group followed by intramolecular cyclization. Gold nanoparticles have been used to catalyze the reaction between aryl ketones and 2-aminopyrimidine under green conditions to afford imidazo[1,2-a]pyrimidines. mdpi.com

Triazolo[1,5-a]pyrimidines: These heterocycles can be synthesized through the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.gov Another route involves the oxidative cyclization of pyrimidin-2-yl-amidines. nih.govnih.gov

| Fused System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Pyrimido[1,2-a]pyrimidine | One-pot three-component reaction | 2-aminopyrimidine, aromatic aldehyde, active methylene compound | rsc.org |

| Pyrimido[1,2-a]pyrimidine | Thermal cyclization | 2-aminopyrimidine, diethyl ethoxymethylenemalonate (EMME) | researchgate.net |

| Imidazo[1,2-a]pyrimidine | Condensation and cyclization | 2-aminopyrimidine, α-haloketone (e.g., 2-bromoacetophenone) | nih.govnih.gov |

| Imidazo[1,2-a]pyrimidine | Gold nanoparticle-catalyzed reaction | 2-aminopyrimidine, aryl ketone | mdpi.com |

| Triazolo[1,5-a]pyrimidine | Cyclocondensation | 3-amino-1,2,4-triazole, 1,3-dicarbonyl compound | nih.gov |

| Triazolo[1,5-a]pyrimidine | Oxidative cyclization | Pyrimidin-2-yl-amidine | nih.govnih.gov |

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group, as well as the oxygen atom of the phenylmethanone moiety, can act as potential coordination sites for metal ions. The coordination chemistry of 2-aminopyrimidine and related ligands has been extensively studied.

2-Aminopyrimidine and its derivatives can act as monodentate or bidentate ligands, coordinating to metal ions through one of the ring nitrogen atoms and/or the exocyclic amino group. researchgate.netmdpi.com The formation of coordination complexes with transition metals such as copper(II), cobalt(II), and nickel(II) has been reported. researchgate.nettandfonline.com In some cases, the aminopyrimidine ligand can bridge two metal centers. researchgate.net

The coordination mode can be influenced by the steric and electronic properties of the ligand and the metal ion, as well as the reaction conditions. For instance, in halide-containing iron(II) complexes with bulky aminopyridine ligands, a rare η¹-coordination through the pyridine (B92270) nitrogen has been observed. mdpi.com The presence of the phenylmethanone group in this compound could lead to the formation of chelate complexes where the ligand coordinates to a metal ion through a ring nitrogen and the carbonyl oxygen.

The ability of these compounds to form stable metal complexes opens up possibilities for their application in areas such as catalysis, materials science, and bioinorganic chemistry.

Advanced Academic Applications and Structure Activity Relationship Sar Studies of 2 Amino 4 Pyrimidinyl Phenyl Methanone Analogues

Exploration in Medicinal Chemistry Research

The 2-aminopyrimidine (B69317) moiety is a cornerstone in the design of bioactive molecules due to its ability to participate in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. rsc.org This has led to its incorporation into numerous therapeutic agents across various disease areas. nih.govmdpi.com

The 2-aminopyrimidine framework is recognized as a crucial pharmacophore, a molecular feature responsible for a drug's biological activity. Its structural rigidity and capacity to present substituents in a well-defined spatial orientation allow for precise interactions with biological targets. This has been leveraged in the development of several approved drugs. For instance, the anticancer drugs Imatinib, a tyrosine kinase inhibitor, and the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib all feature a 2-aminopyrimidine-based core, underscoring its importance in modern oncology drug design. nih.govmdpi.com The scaffold's synthetic tractability allows for the creation of large libraries of analogues for screening, facilitating the discovery of new therapeutic leads. rsc.org Researchers have successfully used phenylamino-pyrimidine precursors to generate novel analogues of established drugs like Imatinib, demonstrating the core's utility in expanding the chemical space for targeted therapies.

Analogues of (2-Amino-4-pyrimidinyl)(phenyl)methanone have been extensively studied as inhibitors of various enzyme families, particularly protein kinases and histone deacetylases (HDACs).

Tyrosine Kinase Receptors: The 2,4-diaminopyrimidine (B92962) scaffold is a key component in a multitude of potent and selective tyrosine kinase inhibitors. As mentioned, drugs like Imatinib target the BCR-Abl kinase in chronic myeloid leukemia. Other pyrimidine (B1678525) derivatives have been designed to inhibit Epidermal Growth Factor Receptor (EGFR) kinases, which are often mutated in non-small cell lung cancer. rsc.org The 2-amino group and the nitrogen atoms in the pyrimidine ring are critical for forming hydrogen bonds within the ATP-binding pocket of these enzymes, leading to competitive inhibition.

Histone Deacetylases (HDACs): More recently, the 2-aminopyrimidine scaffold has been incorporated into dual-target inhibitors. A notable study focused on designing 2-anilino-4-triazolpyrimidine derivatives that could inhibit both cyclin-dependent kinase 4 (CDK4) and HDACs. beilstein-journals.org This dual-action approach is a promising strategy in cancer therapy. In this research, compound 11k emerged as a potent inhibitor of multiple HDAC isoforms, including HDAC2. beilstein-journals.org The mechanism involves the "warhead" part of the molecule (e.g., a hydroxamic acid or o-diaminoaniline group) chelating the zinc ion in the HDAC active site, while the pyrimidine core secures the molecule within the binding pocket. beilstein-journals.org

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| HDAC1 | 61.11 |

| HDAC2 | 80.62 |

| HDAC6 | 45.33 |

| CDK4 | 23.59 |

The Raf/MEK/ERK signaling pathway (also known as the MAPK pathway) is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival. nih.gov Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. nih.gov The pathway consists of a three-tiered kinase cascade where Ras activates Raf, Raf phosphorylates and activates MEK, and MEK subsequently phosphorylates and activates ERK. nih.gov

Inhibitors targeting this pathway have been developed for nodes at the level of Raf, MEK, and ERK. While direct modulation of this pathway by "this compound" is not extensively documented, numerous pyrimidine-based analogues serve as potent MEK and ERK inhibitors. nih.govacs.org These inhibitors are often allosteric, binding to a pocket adjacent to the ATP-binding site on MEK1/2, which locks the kinase in an inactive conformation and prevents its phosphorylation by Raf. nih.gov Targeting the final kinase in the cascade, ERK, is a strategy to overcome resistance to Raf and MEK inhibitors, as resistance mechanisms often reactivate the pathway downstream, converging on ERK activation. acs.org The development of pyrimidine-containing ERK inhibitors represents a key area of research to provide new options for patients who have relapsed on other pathway inhibitors. acs.org

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally unrelated drugs. mdpi.comjournaljpri.com A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which function as drug efflux pumps. nih.govosti.gov

Research into overcoming MDR has focused on developing inhibitors for these transporters. A study on pyrrolo[3,2-d]pyrimidines, which are fused analogues of 2-aminopyrimidines, identified them as novel and potent inhibitors of MRP1. nih.gov The study found that piperazine (B1678402) substitutions at position 4 of the pyrrolopyrimidine core, particularly those with large phenylalkyl side chains, were beneficial for MRP1 inhibition. nih.gov These compounds were highly selective for MRP1, showing only low affinity for P-gp and moderate inhibition of the Breast Cancer Resistance Protein (BCRP). nih.gov This selective inhibition of MRP1 by pyrimidine analogues offers a promising strategy to re-sensitize resistant cancer cells to conventional chemotherapeutics.

As core components of nucleobases (cytosine, thymine, and uracil), pyrimidines are fundamental to the structure and function of DNA and RNA. nih.gov This inherent biological relevance makes synthetic pyrimidine analogues interesting candidates for disrupting nucleic acid processes in pathological conditions.

While classic DNA minor groove binders (e.g., Hoechst 33258, distamycin) and intercalators (e.g., ethidium (B1194527) bromide, doxorubicin) typically possess distinct crescent-shaped or planar polycyclic structures, some pyrimidine derivatives can interfere with DNA synthesis and integrity through different mechanisms. beilstein-journals.orgnih.govmdpi.comwikipedia.org For example, pyrimidine analogues like 5-bromo-2'-deoxyuridine (B1667946) can be incorporated into DNA during replication, leading to cell cycle arrest and apoptosis. nih.gov The inhibition of pyrimidine biosynthesis itself is another anticancer strategy. Therefore, while the this compound scaffold is not primarily characterized as a classic groove binder or intercalator, its broader class of pyrimidine analogues can profoundly interact with and disrupt nucleic acid functions, which remains an active area of research. nih.govrsc.org

Advanced Material Science and Photonic Applications

Beyond medicinal chemistry, 2-aminopyrimidine derivatives are emerging as valuable components in the development of advanced materials, particularly for nonlinear optical (NLO) and photonic applications. researchgate.net These applications exploit the intramolecular charge-transfer (ICT) properties that can be engineered into the pyrimidine scaffold. researchgate.net

The electron-withdrawing nature of the pyrimidine ring, combined with electron-donating groups (like the amino group), creates a "push-pull" electronic system. researchgate.net This configuration is conducive to significant changes in molecular dipole moment upon photoexcitation, a key requirement for NLO materials. Research has shown that pyrimidine derivatives can exhibit a strong third-order nonlinear susceptibility (χ³), making them suitable for applications in optical devices. rsc.orgnih.gov

Furthermore, these compounds often display interesting photophysical properties like fluorescence, with emission characteristics that can be tuned by modifying substituents or changing the solvent environment. urfu.ru This has led to their investigation for use in:

Two-photon absorption (TPA): Certain branched pyrimidine derivatives have been synthesized and shown to have large TPA cross-sections, which is valuable for applications like two-photon fluorescence microscopy, biological imaging, and data storage. researchgate.netresearchgate.net

Fluorescent sensors: The sensitivity of their emission spectra to the local environment makes them candidates for chemical sensors. Pyrimidine-based probes have been developed for detecting metal ions like copper(II). rsc.org

Optoelectronic devices: Their luminescent properties in both solution and solid-state make them potential materials for organic light-emitting diodes (OLEDs). researchgate.net

The combination of synthetic accessibility, thermal stability, and tunable optical properties ensures that 2-aminopyrimidine derivatives will continue to be a fruitful area of investigation in material science. nih.gov

Photophysical Properties and Potential for Fluorescent Sensor Development

The inherent electronic characteristics of the aminopyrimidine core, being π-deficient, make it an excellent building block for fluorescent molecules, particularly when combined with electron-donating or highly conjugated aryl substituents. This combination facilitates an intramolecular charge-transfer (ICT) process upon photoexcitation, which is fundamental to many fluorescent applications.

Research into aminopyrimidine analogues has revealed significant insights into their photophysical behaviors. The fluorescence properties are highly tunable by modifying the substituents on the pyrimidine ring. acs.orgnih.gov For instance, studies on 2-alkylaminopyrimidines demonstrated that while the parent 2-chloropyrimidine (B141910) is non-fluorescent, its reaction with aliphatic amines yields fluorescent compounds. nih.gov The fluorescence intensity of these derivatives was observed to be highest in polar protic solvents such as methanol (B129727) and ethanol, a phenomenon attributed to hydrogen bonding which favors the π-π* transition responsible for fluorescence. nih.gov

The solvatochromic behavior of these compounds—the shifting of absorption and emission spectra with changing solvent polarity—underscores their potential as fluorescent sensors. acs.orgnih.gov A study on pyrimidine-derived α-amino acids showed a bathochromic (red) shift in emission maxima in more polar solvents, confirming the ICT character of the excited state which is stabilized by the polar environment. acs.orgnih.gov This sensitivity to the local environment is a critical feature for developing probes that can report on the polarity of their surroundings, such as within a biological cell.

The quantum yield, a measure of fluorescence efficiency, can be significant in these systems. Analogues with highly conjugated (naphthyl) or strongly electron-donating (4-methoxyphenyl) substituents have been shown to display strong fluorescence emission in the visible region with good quantum yields ranging from 0.27 to 0.30. acs.orgnih.gov The relationship between molecular structure and fluorescence properties allows for the rational design of probes for specific applications, including the labeling of biomolecules and monitoring cellular processes. sciforum.net

Investigation of Nonlinear Optical (NLO) Properties

The unique electronic structure of aminopyrimidine analogues also makes them promising candidates for nonlinear optical (NLO) materials, which have applications in optical data processing, optoelectronics, and photonics. nih.gov The electron-withdrawing nature of the pyrimidine ring is ideal for creating "push-pull" molecules, where the pyrimidine acts as the electron acceptor and is connected via a π-conjugated system to an electron-donating group. This architecture is a cornerstone for materials with high NLO activity. nih.gov

A vast library of NLO chromophores based on the pyrimidine scaffold has been explored, demonstrating their utility for applications like second harmonic generation and two-photon absorption (TPA). researchgate.net Computational methods, particularly density functional theory (DFT), are crucial in this field for predicting NLO properties. These calculations can determine key parameters like polarizability and hyperpolarizability, which quantify the NLO response of a molecule. nih.govrsc.org

One comprehensive study investigated a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), using both experimental and computational approaches. nih.govrsc.org The investigation revealed that the crystalline environment significantly enhanced the NLO behavior. The PMMS crystal exhibited a third-order nonlinear susceptibility (χ³) that was superior to that of well-known chalcone (B49325) derivatives, highlighting its potential for advanced photonic applications. nih.govrsc.org Such studies underscore that modifying the π-bridge and the nature of the donor/acceptor groups can effectively tune the NLO properties of pyrimidine-based systems. researchgate.net

Computational Approaches in Drug Design and Discovery

Computational techniques are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of potent therapeutic agents. For analogues of this compound, molecular docking and QSAR are pivotal in elucidating their potential as targeted inhibitors.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. For aminopyrimidine analogues, this technique has been extensively used to explore their potential as kinase inhibitors, a major class of anticancer drugs. nih.govtandfonline.com

Docking studies have shown that the aminopyrimidine scaffold can effectively mimic the purine (B94841) ring of ATP, allowing it to fit into the ATP-binding pocket of various kinases. For example, in a study involving phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors, docking results revealed crucial hydrogen bond interactions with hinge region residues like Leu932 and Glu930. researchgate.net These interactions are critical for anchoring the inhibitor in the active site and achieving potent inhibition.

The binding affinity is quantified by a docking score, typically in kcal/mol, with more negative values indicating stronger binding. In silico screening of thiazole-based aminopyrimidines against several deoxynucleoside kinases reported docking scores ranging from -6 to -8 Kcal/mol for the most promising compounds, indicating favorable binding energetics. nih.govtandfonline.com These computational predictions provide a structural basis for the observed biological activity and guide the synthesis of new analogues with improved potency. researchgate.netinformahealthcare.com

| Analogue Type | Target Protein | Key Interacting Residues | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazole-based aminopyrimidines | Deoxyguanosine kinase (2OCP) | Not Specified | -6 to -8 | nih.govtandfonline.com |

| Thiazole-based aminopyrimidines | Deoxycytidine kinase (2QRN) | Not Specified | -6 to -8 | nih.govtandfonline.com |

| Phenylaminopyrimidines | Janus kinase 2 (JAK2) | Leu932, Glu930, Asp939 | Not Specified | researchgate.net |

| 2-Aminopyrimidines | IGF1R / EGFR | Not Specified | Strong Binding Affinity | researchgate.netinformahealthcare.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This approach is vital for predicting the activity of novel compounds before their synthesis and for understanding which molecular properties are key drivers of potency.

For aminopyrimidine derivatives, QSAR studies have been successfully applied to model their anticancer and other therapeutic activities. scirp.orgnih.gov These models are constructed using a set of calculated molecular descriptors that encode electronic, steric, hydrophobic, and topological features of the molecules. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to develop the predictive model. nih.gov

A QSAR study on aminopyrimidine-based antagonists for the CXCR4 receptor developed a robust PLS model with a high predictive power (R²=0.735 for the training set and R²_test=0.774 for the test set), demonstrating the reliability of the model. Another study on pyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model outperformed an MLR model, showing a higher correlation coefficient (R² = 0.998) and better predictive accuracy. nih.gov The insights gained from these QSAR models are invaluable for guiding the structural optimization of aminopyrimidine leads to enhance their biological activity.

In Vitro Studies on Biological Activities (excluding human clinical trials)

The therapeutic potential of this compound analogues is primarily investigated through in vitro studies that assess their effects on cellular processes, particularly their ability to inhibit the growth of cancer cells.

Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

A significant body of research has focused on evaluating the cytotoxic and antiproliferative effects of aminopyrimidine analogues against a panel of human cancer cell lines. nih.gov These studies are crucial for identifying lead compounds for further development. The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Analogues of the aminopyrimidine scaffold have demonstrated potent activity across various cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), and colorectal (HCT116) cancers. nih.govnih.govrsc.org For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for anticancer activity. rsc.org One derivative, compound 7b, exhibited particularly potent cytotoxicity against MCF-7 and HeLa cells, with IC₅₀ values of 0.48 µM and 0.74 µM, respectively. rsc.org

In another study, 2-amino-4,6-diphenylnicotinonitriles were investigated, and one compound (compound 3) showed exceptional cytotoxicity against MDA-MB-231 (IC₅₀ = 1.81 µM) and MCF-7 (IC₅₀ = 2.85 µM) cell lines, proving to be more potent than the standard chemotherapeutic drug Doxorubicin. mdpi.com Similarly, novel 5-arylethylidene-aminopyrimidine-2,4-diones have shown excellent cytotoxic activity against MDA-MB-231, HT-29, and U-937 cancer cells, with MDA-MB-231 being the most sensitive. nih.gov

These findings highlight the aminopyrimidine core as a highly promising scaffold for the development of novel anticancer agents. The structure-activity relationships derived from these studies provide a roadmap for designing next-generation compounds with enhanced potency and selectivity.

| Analogue/Compound Series | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ursolic acid derivative 7b | MCF-7 (Breast) | 0.48 | rsc.org |

| Ursolic acid derivative 7b | HeLa (Cervical) | 0.74 | rsc.org |

| 2-Amino-4,6-diphenylnicotinonitrile 3 | MDA-MB-231 (Breast) | 1.81 | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitrile 3 | MCF-7 (Breast) | 2.85 | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine 2 | MCF-7 (Breast) | 0.013 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine 2 | MDA-MB-231 (Breast) | 0.056 | nih.gov |

| Indenopyrimidine-2,5-dione 30 | ERα (Estrogen Receptor) | 0.004 | nih.gov |

| 5-Arylethylidene-aminopyrimidine-2,4-dione 4 | MDA-MB-231 (Breast) | <1.95 | nih.gov |

Assessment of Antioxidant Activity (e.g., DPPH, FRAP, Ferrous Ion Chelating)

The antioxidant potential of pyrimidine derivatives has been a subject of significant research, with studies often employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate their efficacy. ijpsonline.com This method measures the ability of a compound to donate a hydrogen atom or electron, which is indicated by the bleaching of the purple DPPH solution. ijpsonline.comijpsonline.com

Structure-activity relationship (SAR) studies reveal that the antioxidant capacity of pyrimidine analogues is highly dependent on the nature and position of substituents on the pyrimidine and associated rings. For instance, a series of pyrimidine-azitidinone analogues demonstrated that the presence of mild electron-donating groups, such as chloro groups, resulted in good radical scavenging activity when compared to the standard, ascorbic acid. ijpsonline.com Specifically, certain analogues showed half-maximal inhibitory concentration (IC50) values of 17.72, 17.21, and 16.92 µg/mL, which are comparable to the 15.15 µg/mL value for ascorbic acid. ijpsonline.com

Similarly, the introduction of electron-releasing groups on a benzylidene moiety attached to a tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide scaffold resulted in excellent antioxidant activity. ijpsonline.com Two such compounds exhibited IC50 values of 46.31 and 48.81 µg/mL in a DPPH assay. ijpsonline.com Another study on chromenopyrimidinethiones identified a derivative with potent antioxidant activity in both DPPH and ABTS assays, with IC50 values ranging from 21.28 to 72.98 μg/ml. ijpsonline.comijpsonline.com These findings underscore the principle that enhancing the electron-donating capacity of the molecule can lead to more effective scavenging of free radicals.

Table 1: DPPH Radical Scavenging Activity of Selected Pyrimidine Analogues

| Compound Series | Key Structural Feature | IC50 (µg/mL) | Reference Standard (Ascorbic Acid) IC50 (µg/mL) |

|---|---|---|---|

| Pyrimidine-azitidinone analogues | Chloro groups on rings | 16.92 - 17.72 | 15.15 |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | Electron-releasing groups on benzylidene moiety | 46.31 - 48.81 | Not specified |

| Chromenopyrimidinethiones | Chromene fusion | 21.28 - 72.98 | Not specified (Compared to Trolox) |

Evaluation of Antimicrobial and Antifungal Activities

Analogues of this compound are recognized for their broad-spectrum antimicrobial and antifungal properties. The core 2-aminopyrimidine structure is a versatile scaffold for developing agents active against various pathogens. nih.gov

Antibacterial Activity: Research has demonstrated the efficacy of 2-aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated, with certain compounds showing notable activity against a panel of bacteria. The minimum inhibitory concentration (MIC) values for a range of pyrimidine derivatives have been determined against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Antifungal Activity: The antifungal potential of these analogues is equally significant. Various derivatives have been tested against clinically relevant fungi and plant pathogens. For instance, pyrimidine derivatives have shown inhibitory effects against Candida albicans and plant pathogenic fungi like Botrytis cinerea. nih.govfrontiersin.org

A study focused on pyrimidine derivatives containing an amide moiety identified compounds with excellent activity against B. cinerea. At a concentration of 50 μg/ml, several compounds exhibited inhibition rates over 79%, comparable to the commercial fungicide Pyrimethanil. frontiersin.org Another series of 5-bromo-2-fluoro-N-(phenyl)benzamide derivatives containing a pyrimidine core showed potent activity against Phomopsis sp., with one compound achieving an EC50 value of 10.5 μg/ml, significantly better than Pyrimethanil (32.1 μg/ml). frontiersin.org

The SAR for antimicrobial and antifungal activity is complex. For 2-amino-4-(1-naphthyl)-6-arylpyrimidines, the nature of the aryl group at the 6-position significantly influences activity. In other series, the presence of specific halogenated phenylamide moieties has been shown to enhance antifungal potency, highlighting the importance of peripheral substitutions on the core pyrimidine structure. frontiersin.org

**Table 2: Antifungal Activity of Pyrimidine Analogues Against *Botrytis cinerea***

| Compound Series | Test Concentration (µg/mL) | Inhibition Rate (%) | Reference Standard (Pyrimethanil) Inhibition Rate (%) |

|---|---|---|---|

| Pyrimidine-amide derivatives (e.g., 5c, 5i, 5l) | 50 | 79.6 - 80.4 | 82.8 |

| Pyrimidine-amide derivatives (e.g., 5m, 5o, 5q) | 50 | 80.5 - 84.7 | 82.8 |

Antiprotozoal Efficacy Investigations

The development of novel antiprotozoal agents is a critical area of medicinal chemistry, and pyrimidine-based compounds have emerged as promising candidates. nih.gov Analogues have been investigated for their efficacy against a range of protozoan parasites, including Giardia lamblia, Trichomonas vaginalis, Leishmania species, and Plasmodium falciparum. mdpi.comnih.gov

In the search for new treatments for giardiasis and trichomoniasis, benzimidazole (B57391) derivatives have been tested, with some showing potent inhibitory effects on the viability of G. lamblia and T. vaginalis trophozoites. mdpi.com For example, two nitro-substituted benzimidazole compounds, O2N-BZM7 and O2N-BZM9, demonstrated significant trichomonacidal activity, with IC50 values of 6 μM and 4 μM, respectively. mdpi.com

While not direct pyrimidine analogues, these related heterocyclic structures provide insight into the pharmacophores that can be effective against these parasites. Research on hybrid molecules incorporating both pyrimidine and pyrazoline scaffolds has yielded compounds with excellent activity against Leishmania major and Leishmania donovani, with IC50 values as low as 0.47 ± 0.02 µg/mL and 1.5 ± 0.17 µg/mL, respectively. mdpi.com

Furthermore, studies on nano-chitosan have demonstrated its potential as an antiprotozoal agent, showing significant in vitro growth inhibition of P. falciparum (59.5%), T. vaginalis (99.4%), and G. lamblia (31.3%) at a concentration of 50 μg/mL. nih.govresearchgate.net These findings highlight the diverse chemical structures being explored to combat protozoan infections, with heterocyclic compounds like pyrimidine analogues remaining a key focus for drug discovery. nih.govmdpi.com

Table 3: In Vitro Antiprotozoal Activity of Selected Heterocyclic Compounds

| Compound/Agent | Target Protozoan | Key Finding (IC50 / % Inhibition) |

|---|---|---|

| O2N-BZM7 | Trichomonas vaginalis | IC50 = 6 μM |

| O2N-BZM9 | Trichomonas vaginalis | IC50 = 4 μM |

| Pyrazoline-pyrimidine hybrid | Leishmania major | IC50 = 0.47 µg/mL |

| Pyrazoline-pyrimidine hybrid | Leishmania donovani | IC50 = 1.5 µg/mL |

| Nano-chitosan (50 µg/mL) | Plasmodium falciparum | 59.5% inhibition |

| Nano-chitosan (50 µg/mL) | Trichomonas vaginalis | 99.4% inhibition |

| Nano-chitosan (50 µg/mL) | Giardia lamblia | 31.3% inhibition |

Conclusion and Future Research Directions

Synthesis of Key Research Findings Pertaining to (2-Amino-4-pyrimidinyl)(phenyl)methanone)

Research into this compound has primarily revolved around its synthesis and its role as a versatile precursor for more complex heterocyclic systems. The 2-aminopyrimidine (B69317) moiety is a crucial structural component in a variety of therapeutic agents, including antimicrobials and cardiovascular drugs. brieflands.com The synthesis of the core structure is often achieved through the condensation of β-dicarbonyl compounds or their equivalents with guanidine (B92328). ijpsjournal.com For instance, a general and efficient one-pot, three-component reaction involving ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, has been developed for the synthesis of 2-aminopyrimidines. acs.org Another common approach involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine hydrochloride, which cyclizes to form the dihydropyrimidine (B8664642) ring, followed by oxidation to the aromatic pyrimidine (B1678525). researchgate.netrsc.org

The biological significance of the broader 2-aminopyrimidine class is extensive. Derivatives have demonstrated a wide array of pharmacological activities, including:

Anticancer rsc.org

Antimicrobial ijpsjournal.com

Anti-inflammatory

Antiviral scirp.org

Antiplatelet aggregation brieflands.com

Specifically, the aminopyrimidine structure is recognized for its role in compounds targeting kinases, such as Epidermal Growth Factor Receptor (EGFR) and ABL1 kinase, which are crucial in cancer therapy. rsc.orgnih.gov While direct biological studies on this compound are not extensively documented, the established activities of its analogs provide a strong rationale for its investigation as a pharmacologically active agent.

Identification of Current Research Gaps and Challenges

Despite the foundational importance of the 2-aminopyrimidine scaffold, research specifically focused on this compound is sparse. This represents a significant knowledge gap. The primary challenges and gaps in the current research landscape are outlined below.

Key Research Gaps and Challenges

| Area of Research | Identified Gaps and Challenges |

|---|---|

| Biological Activity Profiling | A comprehensive screening of this compound against a broad range of biological targets (e.g., kinases, microbial enzymes, receptors) is currently lacking. Its specific anticancer, antimicrobial, or anti-inflammatory properties remain uncharacterized. |

| Structure-Activity Relationship (SAR) Studies | There is no systematic SAR data for this specific compound. The effects of substitution on the phenyl ring, the pyrimidine nucleus, or the amino group on its biological activity are unknown. |

| Mechanism of Action | For any potential biological activity, the underlying molecular mechanism has not been elucidated. Identifying the specific cellular pathways and molecular targets is a critical next step. |

| Synthetic Method Optimization | While general methods for 2-aminopyrimidine synthesis exist, optimization for large-scale, cost-effective, and environmentally friendly production of this specific ketone derivative needs to be addressed. acs.orgrsc.org |

| Physicochemical and ADMET Profiling | Fundamental data regarding the compound's solubility, stability, lipophilicity, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile are not available. This information is crucial for assessing its drug-like potential. |

Prospective Avenues for Synthetic Innovation and Derivatization

Future synthetic efforts should focus on both optimizing the synthesis of the parent compound and creating diverse libraries of its derivatives to explore the chemical space and establish structure-activity relationships.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 2-aminopyrimidine derivatives, offering a greener and more efficient alternative to conventional heating. rsc.org

Multi-component Reactions: Further exploration of one-pot, multi-component reactions can streamline the synthetic process, allowing for the rapid generation of diverse analogs from simple starting materials. acs.org

Derivatization Strategies: Systematic derivatization is key to unlocking the compound's potential. Prospective avenues include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the phenyl moiety can modulate the electronic properties and steric profile of the molecule, potentially enhancing target binding and pharmacokinetic properties.

Modification of the Amino Group: Acylation, alkylation, or arylation of the 2-amino group can lead to novel derivatives with altered hydrogen-bonding capabilities and lipophilicity.

Functionalization of the Pyrimidine Ring: Although electrophilic substitution on the electron-deficient pyrimidine ring can be challenging, modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce substituents at various positions of the pyrimidine core. researchgate.net

Future Directions in Computational and Theoretical Studies for Compound Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts.

Molecular Docking: In silico docking studies can be used to screen this compound and its virtual derivatives against libraries of known biological targets, such as kinase active sites, to identify potential mechanisms of action and prioritize compounds for synthesis. rsc.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to analyze the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the compound. mdpi.com This can provide insights into its stability, potential metabolic pathways, and interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a target protein, providing information on the stability of the complex and key intermolecular interactions over time. rsc.org

ADMET Prediction: A variety of computational models are available to predict the ADMET properties of new chemical entities. Applying these models to this compound and its derivatives can help identify candidates with favorable drug-like properties early in the discovery pipeline. nih.gov

Emerging Areas for Advanced Applications in Chemical and Biological Systems

Beyond traditional medicinal chemistry, the unique structural and electronic properties of this compound suggest its potential utility in other advanced applications.

Fluorescent Probes and Sensors: Many nitrogen-containing heterocyclic compounds exhibit interesting photophysical properties. mdpi.com Investigations into the fluorescence and chemosensing capabilities of this compound and its derivatives could lead to the development of novel sensors for detecting metal ions, anions, or biologically relevant molecules.

Organocatalysis: The presence of the basic aminopyrimidine moiety suggests potential applications as an organocatalyst in various organic transformations. ijpsjournal.com

Materials Science: Pyrimidine-based structures can be incorporated into larger polymeric or supramolecular assemblies. The potential for this compound to act as a building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or coordination polymers, remains an unexplored but intriguing possibility.

Q & A

Basic: What are the established synthetic routes for (2-Amino-4-pyrimidinyl)(phenyl)methanone, and how are reaction conditions optimized?

The compound is synthesized via three-component cyclocondensation reactions involving β-diketones, arylaldehydes, and guanidine derivatives. For example:

- Reagents : β-diketone (e.g., acetylacetone), substituted arylaldehyde, guanidine.

- Conditions : Reflux in ethanol with catalytic acetic acid, monitored by TLC for completion (~6 hours) .

- Yield optimization : Adjusting stoichiometry (1:1:1 molar ratio) and solvent polarity (e.g., ethanol vs. DMF) improves yields to >70% . Post-synthesis, crystallization in ice water enhances purity . Computational tools like Gaussian software optimize 3D geometries and electronic structures, aiding in predicting reaction pathways and stability .

Basic: How is the structural integrity of this compound validated post-synthesis?

Validation relies on multi-technique characterization :

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

- NMR : ¹H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.1–5.5 ppm). ¹³C-NMR verifies carbonyl carbons (δ ~190 ppm) .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 65.2%, H: 4.8%, N: 16.3%) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 268.11) .

Basic: What are the key reactivity patterns of this compound in substitution and redox reactions?

The compound exhibits reactivity at the amino group and pyrimidine ring :

- Substitution : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides .

- Oxidation : Potassium permanganate in alkaline medium oxidizes the methyl group to carboxylic acid derivatives .

- Reduction : Lithium aluminum hydride reduces carbonyl groups to hydroxymethyl moieties .

Advanced: How can computational modeling predict the electronic and structural properties of this compound?

Density Functional Theory (DFT) using Gaussian software calculates:

- HOMO-LUMO gaps : Predicts reactivity (e.g., HOMO at -6.2 eV, LUMO at -1.8 eV) .

- Molecular electrostatic potential (MEP) : Identifies nucleophilic (amine groups) and electrophilic (carbonyl carbons) sites .

- Optimized geometry : Bond lengths (C=O: 1.22 Å) and angles (C-N-C: 120°) align with crystallographic data . These models guide synthetic modifications for target bioactivity.

Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or pharmacokinetic data are addressed via: